molecular formula C11H18N2O B8315579 1-[3-(2-Furyl)propyl]piperazine

1-[3-(2-Furyl)propyl]piperazine

Cat. No. B8315579
M. Wt: 194.27 g/mol
InChI Key: FIZJOLTZJLOSHB-UHFFFAOYSA-N
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Patent
US04948795

Procedure details

To 1.5 g of 1-t-butoxycarbonyl-4-[3-(2-furyl)propyl]-piperazine was added 5 ml of trifluoroacetic acid under ice-cooling, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, and then dissolved in ethyl acetate 10 ml. To the solution was added 4N hydrochloric acid-dioxane solution under ice-cooling to yield 1.3 g of 1-[3-(2-furyl)propyl]piperazine.2 hydrochloride.
Name
1-t-butoxycarbonyl-4-[3-(2-furyl)propyl]-piperazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[CH2:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
1-t-butoxycarbonyl-4-[3-(2-furyl)propyl]-piperazine
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCCC=1OC=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate 10 ml
ADDITION
Type
ADDITION
Details
To the solution was added 4N hydrochloric acid-dioxane solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 131.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.